BenchChemオンラインストアへようこそ!

3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Physicochemical differentiation Molecular weight Lipophilicity

3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 360-80-5) is the unsubstituted parent heterocycle of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class—a family of compounds extensively investigated as positive allosteric modulators (PAMs) of AMPA-subtype ionotropic glutamate receptors. With a molecular formula of C₈H₁₀N₂O₂S and molecular weight of 198.24 g/mol, this compound bears a single methyl substituent at the 3-position of the thiadiazine ring and no substituents on the fused benzene ring, distinguishing it from clinically and preclinically characterized analogs such as IDRA-21 (7-chloro derivative, MW 232.69), diazoxide (7-chloro unsaturated analog, MW 230.67), and cyclothiazide (MW 389.88).

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 360-80-5
Cat. No. B1628112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS360-80-5
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCC1NC2=CC=CC=C2S(=O)(=O)N1
InChIInChI=1S/C8H10N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-6,9-10H,1H3
InChIKeyJXIUDFUSAVZJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 360-80-5): Unsubstituted Parent Scaffold of the Benzothiadiazine Dioxide AMPA Receptor Modulator Class


3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 360-80-5) is the unsubstituted parent heterocycle of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class—a family of compounds extensively investigated as positive allosteric modulators (PAMs) of AMPA-subtype ionotropic glutamate receptors [1]. With a molecular formula of C₈H₁₀N₂O₂S and molecular weight of 198.24 g/mol, this compound bears a single methyl substituent at the 3-position of the thiadiazine ring and no substituents on the fused benzene ring, distinguishing it from clinically and preclinically characterized analogs such as IDRA-21 (7-chloro derivative, MW 232.69), diazoxide (7-chloro unsaturated analog, MW 230.67), and cyclothiazide (MW 389.88) [2]. The compound contains a stereogenic carbon at the 3-position, exists as a racemic mixture of interconverting enantiomers, and serves as both a key synthetic intermediate and a baseline reference standard in structure–activity relationship (SAR) studies of the BTD pharmacophore [3].

Why Benzothiadiazine Dioxide AMPA PAMs Cannot Be Interchanged: Structural Determinants Driving the Differentiation of CAS 360-80-5


Within the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class, the presence, position, and nature of substituents on the benzene ring are not merely incremental modifications—they fundamentally determine pharmacological activity, enantiomeric stability, and physicochemical behavior. The 7-chloro substituent present in IDRA-21 (CAS 22503-72-6) is a critical pharmacophoric element for AMPA receptor potentiation; its removal to yield the unsubstituted parent compound 360-80-5 eliminates the AMPA PAM activity observed with IDRA-21 at micromolar concentrations [1]. Furthermore, the chlorine substitution pattern directly modulates the enantiomerization barrier: the 6,7-dichloro analog exhibits an off-column enantiomerization free energy barrier (ΔG‡₁m) of 95.84 kJ/mol versus 91.34 kJ/mol for the unsubstituted parent—a ΔΔG‡ of 4.50 kJ/mol that translates to measurably faster racemization kinetics for 360-80-5 in aqueous solution at physiological temperature [2]. These differences mean that generic interchange between BTD analogs is scientifically invalid for any application requiring defined stereochemical integrity, baseline AMPA inactivity, or consistent physicochemical properties for SAR benchmarking.

Quantitative Differentiation Evidence for 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 360-80-5) Versus Closest Analogs


Molecular Weight Reduction of 34.45 Da Versus IDRA-21 (7-Chloro Analog) Enables Distinct Physicochemical Profiling

CAS 360-80-5 (C₈H₁₀N₂O₂S) possesses a molecular weight of 198.24 g/mol, which is 34.45 Da lower than its closest substituted analog IDRA-21 (7-chloro-3-methyl-BTD, C₈H₉ClN₂O₂S, MW 232.69 g/mol) [1]. This mass reduction is accompanied by a decrease in computed XLogP3-AA from 1.53 (IDRA-21) to 1.2 (CAS 360-80-5), representing a ΔXLogP of 0.33 units [2]. Both compounds share identical hydrogen bond donor (2) and acceptor (4) counts, as well as zero rotatable bonds and comparable topological polar surface area (66.6 Ų), meaning that lipophilicity and molecular weight are the dominant differentiating physicochemical features [2].

Physicochemical differentiation Molecular weight Lipophilicity

Off-Column Enantiomerization Free Energy Barrier 4.50 kJ/mol Lower Than 6,7-Dichloro Analog—Implications for Chiral Stability

In a controlled off-column enantiomerization study using stopped-flow HPLC methodology, the unsubstituted parent compound (±)-2 (CAS 360-80-5) exhibited a forward enantiomerization free energy barrier (ΔG‡₁m) of 91.34 ± 0.10 kJ/mol in water/acetonitrile (80:20, v/v) at 40 °C. Under identical solvent and temperature conditions, the 6,7-dichloro-substituted analog (±)-3 displayed a ΔG‡₁m of 95.84 ± 0.21 kJ/mol—a difference of 4.50 kJ/mol [1]. The same study established a rank order of enantiomerization barriers: unsubstituted (91.34 kJ/mol) < 6,7-dichloro (95.84 kJ/mol) < 6-chloro-7-sulfonamide (104.73 kJ/mol), confirming that increased substitution on the benzene ring progressively inhibits enantiomer interconversion [1]. The corresponding rate constants (km₁) were 3.65 × 10⁻³ s⁻¹ for the unsubstituted compound versus 4.20 × 10⁻⁴ s⁻¹ for the 6,7-dichloro analog, representing an ~8.7-fold faster racemization rate for CAS 360-80-5 [1].

Enantiomerization kinetics Chiral stability Stereochemistry

Absence of 7-Chloro Substituent Defines a Distinct Pharmacological Baseline Versus AMPA-Active IDRA-21

IDRA-21 (7-chloro-3-methyl-BTD) is a well-characterized partial negative allosteric modulator of AMPA receptor desensitization that potentiates AMPA-mediated currents with a threshold concentration of 5 μM for increasing intracellular Na⁺ in cultured cerebellar granule neurons and enhances cognition in animal models at behaviorally relevant doses [1]. In the Braghiroli et al. (2002) SAR study, substitution at the 3-position of the BTD ring distinguished between positive and negative allosteric modulatory properties at kainate-activated currents in primary cerebellar granule neurons, while the nature of the benzene ring substituent (particularly at C7) was independently identified as critical for AMPA receptor potentiation in the Francotte et al. (2007) study [2][3]. The unsubstituted parent scaffold CAS 360-80-5, lacking the 7-chloro substituent essential for the pharmacological activity of IDRA-21, therefore serves as the appropriate negative control or inactive baseline comparator in AMPA PAM screening cascades, enabling unambiguous attribution of activity to specific substituent contributions [4].

AMPA receptor Structure-activity relationship Pharmacophore mapping

Chromatographically Resolved Enantiomers on Chiral Stationary Phases—Validated as a Chiral Reference Standard

The enantiomers of CAS 360-80-5 (designated (±)-2) were baseline-resolved without racemization at 0 °C on a Chiralcel OD-R column (cellulose tris-3,5-dimethylphenylcarbamate) using water/acetonitrile 70:30 (v/v) mobile phase, achieving separation factors (α) of 1.39 and resolution (RS) of 1.92 [1]. On a Chiraspher NT column (poly(N-acryloyl-S-phenylalanine ethylester)) with hexane/THF 70:30, the enantiomers were separated with α = 1.15 and RS = 1.86, and individual enantiomers were isolated by semipreparative HPLC for subsequent enantiomerization kinetic studies [1]. In comparison, the 6,7-dichloro analog (±)-3 displayed α = 1.64 and RS = 1.64 on Chiralcel OD-R, while the 6-chloro-7-sulfonamide analog (±)-4 showed α = 1.40 and RS = 1.59, demonstrating that CAS 360-80-5 provides a distinct and well-characterized chromatographic profile relative to its substituted congeners [1].

Chiral chromatography Reference standard Enantioseparation

Highest Reported Synthetic Yield (92%) Among Parent BTD Scaffolds—Advantage for Scale-Up and Derivatization

CAS 360-80-5 was synthesized via acid-catalyzed condensation of 2-aminobenzenesulfonamide with acetaldehyde in dioxane, yielding the target compound in 92% isolated yield after crystallization from acetone/petroleum benzine at 90–100 °C, with a melting point of 212–213 °C [1]. In contrast, the 6,7-dichloro analog (±)-3 was obtained in 91% yield (mp 222–225 °C) and the 6-chloro-7-sulfonamide analog (±)-4 in only 44% yield (mp 238–240 °C) under analogous conditions, the latter reflecting the additional synthetic complexity introduced by the sulfonamide substituent [1]. A complementary solvent-free synthetic method reported in the patent literature achieved yields of 73–98% with purity of 96–99%, eliminating heavy metal contamination and meeting active pharmaceutical ingredient (API) starting material requirements .

Synthetic accessibility Building block Yield

Evidence-Backed Research and Industrial Application Scenarios for 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 360-80-5)


Baseline/Negative Control in AMPA Receptor Positive Allosteric Modulator (PAM) Screening Cascades

In AMPA PAM discovery programs, establishing a true baseline requires a compound that shares the core BTD scaffold but lacks the 7-chloro substituent essential for receptor potentiation. CAS 360-80-5 fulfills this role as the unsubstituted parent compound, enabling SAR teams to attribute observed AMPA current potentiation specifically to substituent effects at the 7-position and other benzene ring positions, as demonstrated in the systematic SAR studies by Francotte et al. (2007) [1]. Its use as a negative control is supported by the established pharmacological activity of IDRA-21 (7-Cl), which potentiates AMPA-mediated currents with a Na⁺ transient threshold of 5 μM [2].

Chiral Reference Standard for Enantiomerization Kinetic Studies and HPLC Method Validation

The well-characterized enantiomerization kinetics of CAS 360-80-5—with an off-column ΔG‡₁m of 91.34 kJ/mol and baseline enantioseparation (RS = 1.92 on Chiralcel OD-R)—make it an ideal reference compound for validating stopped-flow HPLC enantiomerization assays and for benchmarking new chiral stationary phases [3]. Its ~8.7-fold faster racemization rate compared to the 6,7-dichloro analog provides a dynamic range useful for calibrating on-column enantiomerization measurements across different temperature and solvent conditions [3].

Unfunctionalized Core Scaffold for Diversity-Oriented Synthesis of BTD-Derived Compound Libraries

The absence of substituents on the benzene ring, combined with a 92% synthetic yield from commercially available 2-aminobenzenesulfonamide, positions CAS 360-80-5 as the preferred starting material for late-stage diversification strategies [3]. The availability of a solvent-free synthetic protocol achieving up to 98% yield and 99% purity further supports its use in medicinal chemistry campaigns requiring gram-to-kilogram quantities of a versatile, halogen-free BTD building block .

Physicochemical Probe for Assessing Substituent Effects on Benzothiadiazine Conformation and Intermolecular Interactions

With a molecular weight of 198.24 g/mol and XLogP of 1.2—the lowest within the bioactive BTD series—CAS 360-80-5 provides a minimally perturbed reference point for computational and experimental studies of how incremental substituent addition (e.g., 7-Cl, 6,7-diCl, 7-F, 7-phenoxy) alters conformational preferences, crystal packing, solubility, and membrane permeability of BTD-based drug candidates [4][5].

Quote Request

Request a Quote for 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.